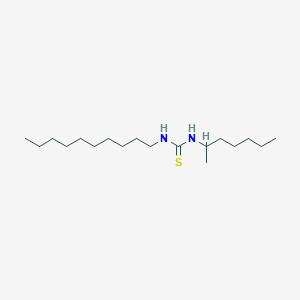![molecular formula C10H11N5O2 B14514049 Benzoic acid, 4-[(1H-tetrazol-5-ylamino)methyl]-, methyl ester CAS No. 62642-71-1](/img/structure/B14514049.png)
Benzoic acid, 4-[(1H-tetrazol-5-ylamino)methyl]-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid, 4-[(1H-tetrazol-5-ylamino)methyl]-, methyl ester is a compound that combines the structural features of benzoic acid and tetrazole. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the tetrazole ring imparts unique chemical properties to the compound, making it a valuable subject of study.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[(1H-tetrazol-5-ylamino)methyl]-, methyl ester typically involves the formation of the tetrazole ring followed by its attachment to the benzoic acid moiety. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc chloride . This reaction can be carried out under mild conditions and often yields high purity products.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance the efficiency of tetrazole formation . Additionally, eco-friendly approaches such as using water as a solvent and moderate reaction conditions are being explored to make the process more sustainable .
化学反应分析
Types of Reactions
Benzoic acid, 4-[(1H-tetrazol-5-ylamino)methyl]-, methyl ester can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ester group can yield benzoic acid derivatives, while reduction can produce alcohols.
科学研究应用
Benzoic acid, 4-[(1H-tetrazol-5-ylamino)methyl]-, methyl ester has several applications in scientific research:
作用机制
The mechanism of action of benzoic acid, 4-[(1H-tetrazol-5-ylamino)methyl]-, methyl ester involves its interaction with various molecular targets. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to enzymes and receptors in a similar manner . This interaction can modulate biological pathways and exert therapeutic effects.
相似化合物的比较
Similar Compounds
Benzoic acid, 4-methyl-, methyl ester: This compound lacks the tetrazole ring and has different chemical properties.
4-(1H-Tetrazol-5-yl)benzoic acid: This compound has a similar structure but differs in the functional groups attached to the benzoic acid moiety.
Uniqueness
The presence of the tetrazole ring in benzoic acid, 4-[(1H-tetrazol-5-ylamino)methyl]-, methyl ester imparts unique chemical properties such as increased acidity and the ability to form stable complexes with metals . These properties make it distinct from other benzoic acid derivatives and valuable for various applications.
属性
CAS 编号 |
62642-71-1 |
|---|---|
分子式 |
C10H11N5O2 |
分子量 |
233.23 g/mol |
IUPAC 名称 |
methyl 4-[(2H-tetrazol-5-ylamino)methyl]benzoate |
InChI |
InChI=1S/C10H11N5O2/c1-17-9(16)8-4-2-7(3-5-8)6-11-10-12-14-15-13-10/h2-5H,6H2,1H3,(H2,11,12,13,14,15) |
InChI 键 |
KZTQSDRIDXJOQC-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=C(C=C1)CNC2=NNN=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Hydroxy-2-[(2-hydroxyethyl)amino]naphthalene-1,4-dione](/img/structure/B14513970.png)
![1-{[(Prop-2-en-1-yl)oxy]methyl}cyclopent-1-ene](/img/structure/B14513979.png)
![{5-[(4-Chlorophenoxy)methyl]-1-phenyl-1H-pyrrol-2-yl}methanol](/img/structure/B14513993.png)
![3,5-Bis[2-(dodecylsulfanyl)ethyl]-4H-1,2,4-triazol-4-amine](/img/structure/B14513994.png)
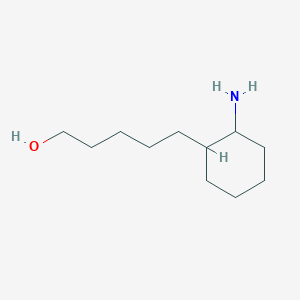
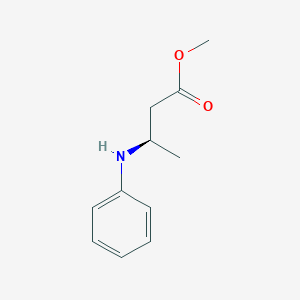
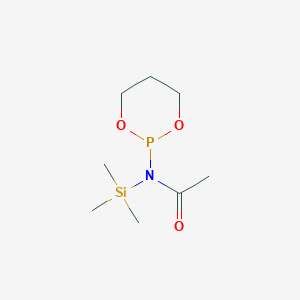

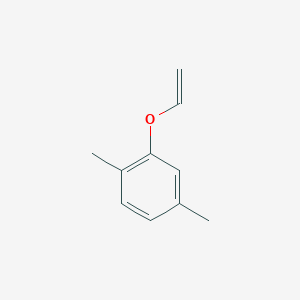
![1,1'-[3-(4-Bromophenyl)cycloprop-2-ene-1,2-diyl]dibenzene](/img/structure/B14514012.png)
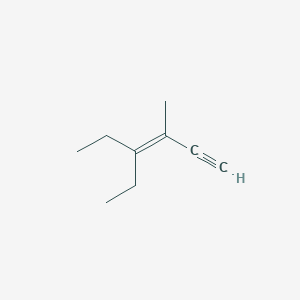
![3,3,9-Trimethyl-9,9a-dihydro-3H-[1,2]dioxino[3,4-b]indole](/img/structure/B14514027.png)
